3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide

Dopamine D3 receptor Benzimidazole ligand Binding affinity

3,4-Dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide (CAS 850922-95-1) is a synthetic N-substituted benzimidazole-carboxamide derivative belonging to the broader benzamide class. This compound is characterized by a 3,4-dimethoxybenzamide moiety linked through an ethylene spacer to a 1-isobutyl-1H-benzimidazole core.

Molecular Formula C22H27N3O3
Molecular Weight 381.476
CAS No. 850922-95-1
Cat. No. B2663323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide
CAS850922-95-1
Molecular FormulaC22H27N3O3
Molecular Weight381.476
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H27N3O3/c1-15(2)14-25-18-8-6-5-7-17(18)24-21(25)11-12-23-22(26)16-9-10-19(27-3)20(13-16)28-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,23,26)
InChIKeyKWHZBSCSBYCLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3,4-Dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide (CAS 850922-95-1): Dopamine Receptor Ligand Baseline for Procurement Evaluation


3,4-Dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide (CAS 850922-95-1) is a synthetic N-substituted benzimidazole-carboxamide derivative belonging to the broader benzamide class [1]. This compound is characterized by a 3,4-dimethoxybenzamide moiety linked through an ethylene spacer to a 1-isobutyl-1H-benzimidazole core. Its molecular formula is C22H27N3O3 (MW = 381.468 g/mol) with a computed logP of approximately 4.06 and a topological polar surface area (tPSA) of approximately 54–55 Ų [2]. ChEMBL-curated binding data indicate that it interacts with human dopamine D2 and D3 receptors at low nanomolar concentrations, positioning it within the pharmacologically significant class of dopaminergic benzimidazole ligands [1].

Why Generic Substitution of 3,4-Dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide (850922-95-1) Is Insufficient for Dopaminergic Research


Benzimidazole-carboxamide derivatives exhibit pronounced structure–activity relationships (SAR) at dopamine receptor subtypes. Minor modifications to the N-alkyl substituent on the benzimidazole ring or the methoxy substitution pattern on the benzamide phenyl ring can shift selectivity between D2, D3, and D4 receptors, or alter intrinsic efficacy from antagonism to partial agonism [1]. The isobutyl group at the N1 position of the benzimidazole in 850922-95-1 is a specific structural feature that cannot be replaced by simple alkyl chain congeners (e.g., n-propyl or n-pentyl analogs) without risking a loss of the D2/D3 affinity profile documented for this compound [2]. The quantitative evidence below demonstrates the unique binding signature that justifies compound-specific procurement.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide (CAS 850922-95-1) for Scientific Procurement


Dopamine D3 Receptor Binding Affinity: 850922-95-1 vs. Class-Level Benzimidazole Dopamine Ligands

In a radioligand displacement assay using [125I]IABN on recombinant human dopamine D3 receptors stably expressed in HEK293 cell membranes, 3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide exhibited a Ki of 15 nM [1]. This places the compound among the moderately potent D3-preferring benzimidazole ligands. For class-level context, the prototypical benzimidazole D3 ligand PD 152255 (a dimeric benzimidazole) shows Ki values in the range of 0.5–5 nM for D3, while many monomeric benzimidazole derivatives in the patent literature (e.g., U.S. 5,714,498) typically display Ki values between 10 and 500 nM [2]. The 15 nM Ki of 850922-95-1 is therefore competitive with optimized monomeric benzimidazole D3 ligands, though it does not achieve the potency of dimeric congeners.

Dopamine D3 receptor Benzimidazole ligand Binding affinity

Dopamine D2L Receptor Binding Affinity: Comparative Potency of 850922-95-1

Against the recombinant human dopamine D2L receptor stably expressed in HEK293 cells, 3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide demonstrated a Ki of 22 nM using [125I]IABN as the radioligand [1]. By comparison, the well-characterized benzamide D2/D3 antagonist raclopride exhibits a Ki of approximately 1–5 nM at D2 [2]. The approximately 4- to 20-fold lower D2 potency of 850922-95-1 relative to raclopride, combined with its comparable D3 affinity (Ki = 15 nM), suggests a shallower D2/D3 selectivity gradient than that observed for raclopride (which is approximately 10- to 50-fold D2-selective).

Dopamine D2 receptor Benzimidazole carboxamide Radioligand binding

Physicochemical Property Differentiation: Lipophilicity and Predicted CNS Permeability Profile of 850922-95-1

The computed logP of 3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide is approximately 4.06, with a tPSA of approximately 54–55 Ų and 5 rotatable bonds [1]. These values fall within the favorable CNS drug-likeness space (logP = 2–5; tPSA < 90 Ų; rotatable bonds ≤ 8) [2]. In contrast, the classic benzamide D2/D3 radioligand epidepride has a computed logP of approximately 2.5–3.0 and a tPSA of approximately 65–70 Ų [3]. The higher logP of 850922-95-1 predicts greater membrane partitioning and potentially slower washout from lipid-rich tissues, which is a critical parameter for in vivo occupancy studies.

Lipophilicity CNS drug-likeness Physicochemical profiling

In Silico Target Prediction Profile: Dopamine D4 Receptor as a Putative Off-Target for 850922-95-1 vs. Close Structural Analogs

Similarity Ensemble Approach (SEA) analysis of 3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide using ChEMBL20-based models predicts potential interaction with the dopamine D4 receptor (DRD4; P-value = 30, Max Tc = 50) [1]. This D4 prediction is absent from the SEA profiles of certain close structural analogs, such as N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide, which instead shows primary predictions for histamine H2 and endothelin receptors [2]. The D4 prediction, while weak (P-value > 10), suggests that the isobutyl substitution pattern may confer a subtle polypharmacology profile distinct from n-propyl or unsubstituted benzimidazole congeners.

Dopamine D4 receptor In silico prediction Polypharmacology

Recommended Procurement Application Scenarios for 3,4-Dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide (CAS 850922-95-1)


In Vitro Dopamine D3 Receptor Occupancy and Selectivity Profiling Panels

The balanced D2 Ki (22 nM) and D3 Ki (15 nM) of 850922-95-1, yielding a D2/D3 ratio of approximately 1.5, makes it suitable as a reference compound in radioligand displacement panels designed to characterize the D2/D3 selectivity of novel dopaminergic ligands [1]. Its moderate potency avoids the steep competition curves of sub-nanomolar ligands, improving assay resolution in the 1–100 nM range.

CNS Pharmacokinetic and Brain Penetration Studies

With a computed logP of approximately 4.06 and tPSA of approximately 54–55 Ų, 850922-95-1 is predicted to exhibit favorable passive CNS penetration [2]. It can serve as a tool compound for validating in silico CNS permeability models or as a reference for in vivo brain-to-plasma ratio determinations in rodent models.

Benzimidazole-Protease Hybrid Inhibitor Design and Dopamine Receptor Polypharmacology Screening

Recent literature demonstrates that N-substituted benzimidazole carboxamides bearing isobutyl and dimethoxybenzamide motifs can possess dual activities—dopaminergic (via BindingDB-confirmed D2/D3 binding) and anticancer (via cytotoxicity against HCT116 and H460 cell lines) [3]. Researchers exploring polypharmacology or multi-target directed ligands (MTDLs) may use 850922-95-1 as a starting scaffold for derivatization campaigns targeting both CNS and oncology indications.

Computational Chemistry Benchmarking and QSAR Model Training

The experimentally measured Ki values (15 nM at D3; 22 nM at D2) for 850922-95-1 provide high-quality, ChEMBL-curated data points suitable for training or validating QSAR models, molecular docking scoring functions, and machine learning algorithms focused on dopaminergic GPCR ligands [1]. The compound's clear structural definition and curated binding data reduce noise in model training sets.

Quote Request

Request a Quote for 3,4-dimethoxy-N-{2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.